molecular formula C15H11ClN2O2S B2398006 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034617-89-3

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2398006
CAS No.: 2034617-89-3
M. Wt: 318.78
InChI Key: NKJLHBTZWOMXTQ-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a pyridine ring, and a furan ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using reagents like furan-3-boronic acid and a palladium catalyst.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyridine-furan intermediate using a suitable coupling agent.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is being investigated for its potential as an antithrombotic agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This interaction is facilitated by the unique structural features of the compound, such as the presence of the thiophene, pyridine, and furan rings, which allow for specific binding and high affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiophene ring, a pyridine ring, and a furan moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C14_{14}H12_{12}ClN3_{3}O2_{2}S. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Intermediate : Utilizing methods like Hantzsch pyridine synthesis.
  • Introduction of the Furan Ring : Achieved through coupling reactions with furan derivatives.
  • Thiophene Ring Formation : Synthesized separately and coupled with the pyridine-furan intermediate.
  • Chlorination : The final step introduces the chlorine atom at the desired position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It binds to the active sites of enzymes or receptors, inhibiting their activity. The unique structural features allow for high-affinity binding, which enhances its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits antibacterial properties against various pathogens.
    • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Investigated for its ability to inhibit cancer cell proliferation through apoptosis induction.
    • Shows promise in targeting specific cancer pathways.
  • Neuroprotective Effects :
    • Preliminary studies suggest it may enhance neurotransmitter levels in the brain, potentially benefiting conditions like Alzheimer’s disease.

Case Studies and Research Findings

A review of recent literature highlights various studies that have explored the biological activity of this compound:

  • Antibacterial Studies :
    • A study reported that derivatives similar to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 µM to 100 µM .
  • Anticancer Research :
    • In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, indicating its potential as a lead compound for drug development .
  • Neuropharmacological Studies :
    • Research involving microdialysis in mice indicated that this compound could cross the blood-brain barrier and increase levels of acetylcholine and serotonin, suggesting potential applications in neurodegenerative diseases .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria; MIC = 50 µM (E. coli), 75 µM (S. agalactiae)
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveIncreases neurotransmitter levels in brain

Properties

IUPAC Name

5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJLHBTZWOMXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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